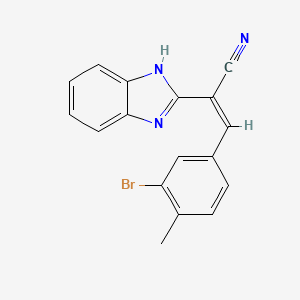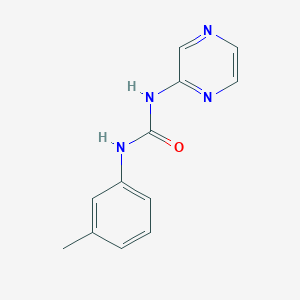
1-allyl-4-(3-propoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-allyl-4-(3-propoxybenzoyl)piperazine, also known as A-366, is a novel compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound belongs to the class of piperazine derivatives and has been shown to exhibit interesting pharmacological properties.
作用机制
The mechanism of action of 1-allyl-4-(3-propoxybenzoyl)piperazine is not fully understood. However, it has been suggested that 1-allyl-4-(3-propoxybenzoyl)piperazine may inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. By inhibiting HDAC activity, 1-allyl-4-(3-propoxybenzoyl)piperazine may alter gene expression patterns, leading to the observed antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-allyl-4-(3-propoxybenzoyl)piperazine has been shown to exhibit a variety of biochemical and physiological effects. In cancer cells, 1-allyl-4-(3-propoxybenzoyl)piperazine induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. 1-allyl-4-(3-propoxybenzoyl)piperazine has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have antimetastatic properties. In addition, 1-allyl-4-(3-propoxybenzoyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines, indicating that it may have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 1-allyl-4-(3-propoxybenzoyl)piperazine in lab experiments is its potency. 1-allyl-4-(3-propoxybenzoyl)piperazine has been shown to exhibit potent antitumor and anti-inflammatory activity at low concentrations, making it a cost-effective and efficient compound for use in experiments. Additionally, 1-allyl-4-(3-propoxybenzoyl)piperazine has a relatively simple chemical structure, making it easy to synthesize and modify for use in different experiments.
One limitation of using 1-allyl-4-(3-propoxybenzoyl)piperazine in lab experiments is its limited solubility in water. This can make it difficult to administer 1-allyl-4-(3-propoxybenzoyl)piperazine to cells or animals in experiments. However, this limitation can be overcome by using appropriate solvents or by modifying the chemical structure of 1-allyl-4-(3-propoxybenzoyl)piperazine to improve its solubility.
未来方向
There are many potential future directions for the study of 1-allyl-4-(3-propoxybenzoyl)piperazine. One direction is to further investigate the mechanism of action of 1-allyl-4-(3-propoxybenzoyl)piperazine. Understanding how 1-allyl-4-(3-propoxybenzoyl)piperazine inhibits HDAC activity and alters gene expression patterns could provide insight into its antitumor and anti-inflammatory effects.
Another future direction is to study the efficacy of 1-allyl-4-(3-propoxybenzoyl)piperazine in animal models of cancer and inflammatory diseases. This could provide valuable information on the potential use of 1-allyl-4-(3-propoxybenzoyl)piperazine as a therapeutic agent in humans.
Finally, there is potential for the development of new derivatives of 1-allyl-4-(3-propoxybenzoyl)piperazine with improved pharmacological properties. By modifying the chemical structure of 1-allyl-4-(3-propoxybenzoyl)piperazine, it may be possible to improve its solubility, potency, or selectivity for specific targets. This could lead to the development of more effective and targeted therapies for cancer and inflammatory diseases.
In conclusion, 1-allyl-4-(3-propoxybenzoyl)piperazine is a novel compound with potential as a therapeutic agent. Its potent antitumor and anti-inflammatory activity make it a promising candidate for further study. By investigating its mechanism of action and exploring its potential as a therapeutic agent in animal models, we may be able to develop new and effective treatments for cancer and inflammatory diseases.
合成方法
The synthesis of 1-allyl-4-(3-propoxybenzoyl)piperazine involves the reaction of 1-allylpiperazine with 3-propoxybenzoyl chloride in the presence of a base. This reaction yields 1-allyl-4-(3-propoxybenzoyl)piperazine as a white solid with a purity of over 98%. The synthesis method has been optimized to provide a high yield of 1-allyl-4-(3-propoxybenzoyl)piperazine, making it a cost-effective and efficient method for producing this compound.
科学研究应用
1-allyl-4-(3-propoxybenzoyl)piperazine has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-allyl-4-(3-propoxybenzoyl)piperazine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 1-allyl-4-(3-propoxybenzoyl)piperazine has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
(4-prop-2-enylpiperazin-1-yl)-(3-propoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-8-18-9-11-19(12-10-18)17(20)15-6-5-7-16(14-15)21-13-4-2/h3,5-7,14H,1,4,8-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEHDCZZLVAUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[1-(phenylsulfonyl)cyclopropyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5376479.png)
![1-[5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5376484.png)
![5-nitro-2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5376496.png)
![3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5376502.png)
![3-allyl-5-{3-chloro-5-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376507.png)
![1-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5376512.png)
![4-[2-(4-bromophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5376517.png)
![1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-phenyl-4-piperidinol](/img/structure/B5376524.png)

![1-{1-[(2,8-dimethylquinolin-4-yl)carbonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5376533.png)
![(3R*,3aR*,7aR*)-1-[(2-cyclopropylpyrimidin-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5376538.png)

![4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5376558.png)
